1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-1,2,4-triazol-1-yl)butan-1-one
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Overview
Description
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE is a complex organic compound that features a combination of a piperazine ring, a triazole ring, and a chlorophenyl sulfonyl group
Preparation Methods
The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl sulfonyl group and the triazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of reagents and conditions is crucial to minimize by-products and ensure the safety and environmental sustainability of the process.
Chemical Reactions Analysis
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or triazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the triazole ring and the chlorophenyl sulfonyl group plays a crucial role in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE can be compared with other compounds that have similar structural features, such as:
- 1-{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE
- 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE
These compounds share the piperazine and triazole rings but differ in the substituents on the phenyl sulfonyl group. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the chlorophenyl sulfonyl group in 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-3-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANONE contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20ClN5O3S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C16H20ClN5O3S/c1-13(22-12-18-11-19-22)10-16(23)20-6-8-21(9-7-20)26(24,25)15-4-2-14(17)3-5-15/h2-5,11-13H,6-10H2,1H3 |
InChI Key |
KPIAEEUOIQCJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
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